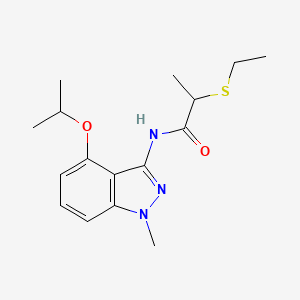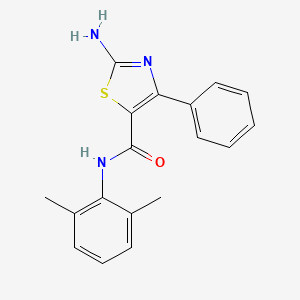![molecular formula C16H26Cl4N2O2 B5599582 N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5599582.png)
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a complex structure that includes a dichlorinated aromatic ring, an ethoxy group, a morpholine ring, and a propan-1-amine chain. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, which can enhance its solubility and stability.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps:
Formation of the dichlorinated aromatic intermediate: This step involves the chlorination of a suitable aromatic precursor to introduce the 3,5-dichloro groups.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Formation of the morpholine ring: The morpholine ring can be synthesized through a cyclization reaction involving an amine and an epoxide.
Coupling of the intermediates: The final step involves coupling the dichlorinated aromatic intermediate with the morpholine ring and the propan-1-amine chain under suitable conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dichlorinated aromatic ring can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution can introduce various functional groups onto the aromatic ring.
Mecanismo De Acción
The mechanism of action of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
- N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;dihydrochloride
Uniqueness
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is unique due to the presence of the morpholine ring and the propan-1-amine chain, which can impart distinct chemical and biological properties compared to similar compounds. These structural features may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Cl2N2O2.2ClH/c1-2-22-16-13(10-14(17)11-15(16)18)12-19-4-3-5-20-6-8-21-9-7-20;;/h10-11,19H,2-9,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAHPIPORZPLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-](/img/structure/B5599499.png)
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)
![N-[(E)-[diethoxyphosphoryl(phenyl)methylidene]amino]-2-hydroxybenzamide](/img/structure/B5599507.png)
![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![4-chloro-N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B5599530.png)
![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)

![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)
![3-BUTYL-5-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5599557.png)
![N'-[(E)-1-naphthylmethylidene]nicotinohydrazide](/img/structure/B5599572.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)
